Fmoc-L-Thr(alpha-D-Man(Ac)4)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

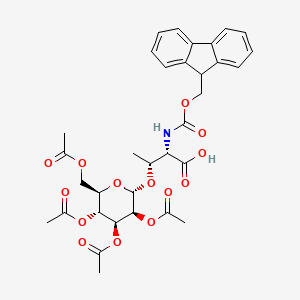

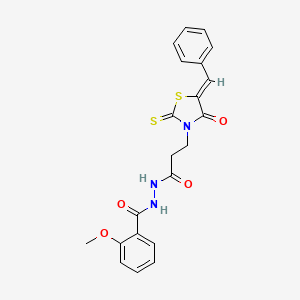

Fmoc-L-Thr(alpha-D-Man(Ac)4)-OH, also known as Fmoc-L-Threonine-alpha-D-Mannosyl-4-Acetate, is an amino acid derivative commonly used in peptide synthesis. It is synthesized from the amino acid threonine, and is used in a variety of scientific research applications, including biochemical, physiological, and pharmacological studies. This compound is a versatile and powerful tool for peptide synthesis, and has numerous advantages and limitations for laboratory experiments.

Aplicaciones Científicas De Investigación

Building Block in Solid-Phase Synthesis of Glycopeptides :

- Fmoc-L-Thr(alpha-D-Man(Ac)4)-OH has been utilized as a building block in the automated continuous-flow solid-phase synthesis of O-glycosylated heptadeca amino acid fragment of the insulin-like growth factor 1 (IGF-1). This application demonstrates its utility in the synthesis of complex glycopeptides, which are important in various biological processes and therapeutic applications (Jansson, Meldal, & Back, 1990).

Synthesis of O-glycosylated Tuftsins :

- This compound has been used in the synthesis of tuftsin derivatives, which are peptides with immunomodulatory properties. The synthesis involves the incorporation of O-glycosylated amino acid residues, demonstrating the compound's role in the modification of peptides for potential therapeutic uses (Filira et al., 2009).

Solid Phase Synthesis of Carbonylated Peptides :

- This compound has been used in the solid-phase synthesis of peptides containing oxidatively modified amino acids, which are important for understanding the role of oxidative stress in biological systems and diseases (Waliczek et al., 2015).

Synthesis of Glycopeptides and Glycoconjugates :

- The compound has found application in the synthesis of various glycopeptides and glycoconjugates. These molecules are crucial in a wide range of biological processes, including cell signaling and immune response, and are potential targets for therapeutic intervention (Seifert, Ogawa, & Ito, 1999).

Development of Antitumor Neoglycopeptide Vaccines :

- This compound has been utilized in the development of synthetic glycopeptide vaccines targeting tumor-associated antigens. This highlights its potential use in cancer immunotherapy (Vichier‐Guerre et al., 2004).

Propiedades

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37NO14/c1-16(27(31(39)40)34-33(41)43-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)44-32-30(47-20(5)38)29(46-19(4)37)28(45-18(3)36)26(48-32)15-42-17(2)35/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,41)(H,39,40)/t16-,26-,27+,28-,29+,30+,32+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSXZIRHPAUPGC-CVPHCDLXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37NO14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2497626.png)

![2-[9-(4-butylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2497628.png)

![8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2497630.png)

![6-methyl-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2497631.png)

![butyl 4-[6-fluoro-2-(morpholin-4-ylcarbonyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2497634.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dihydro-1H-isochromene-5-carboxamide;hydrochloride](/img/structure/B2497635.png)

![Naphthalen-2-yl-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2497640.png)

![1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B2497641.png)

![2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2497642.png)